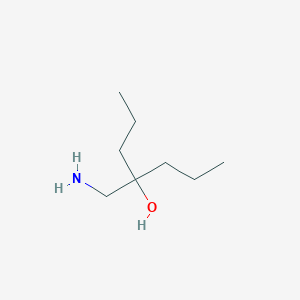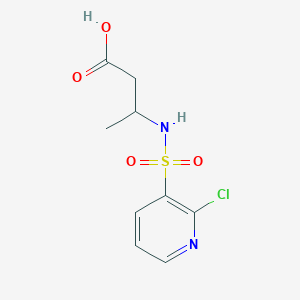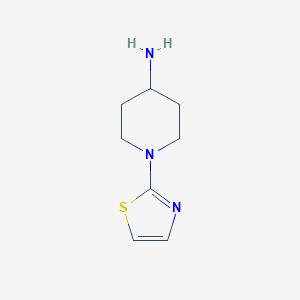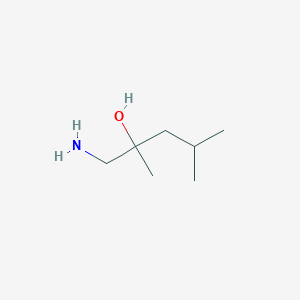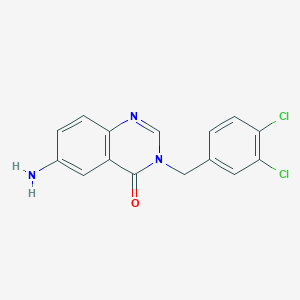
6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one, also known as 6-AQ, is a quinazolinone derivative that is widely used in scientific research. It has been studied for its potential applications in various fields, including drug discovery, biochemistry, and physiology. 6-AQ is a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and is a promising tool for studying the biochemical and physiological effects of these enzymes.
Applications De Recherche Scientifique
Anticancer Activities
Recent studies have unveiled the potential of quinazolin-4(3H)-one derivatives as potent anticancer agents. For instance, a novel quinazoline-based analog was found to induce G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells through a reactive oxygen species (ROS)-dependent mechanism (Shi et al., 2017). Additionally, water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, demonstrated up to 6-fold more cytotoxicity than CB30865 itself, retaining novel biochemical characteristics for potential in vivo evaluation (Bavetsias et al., 2002).
Antimicrobial and Antiviral Potentials
Quinazolin-4(3H)-ones have also shown promise as antimicrobial and antiviral agents. For example, some newly synthesized quinazolin-4(3H)-one derivatives exhibited remarkable antibacterial as well as antifungal activities, potentially providing a basis for the development of novel antimicrobial therapies (Patel et al., 2010). Furthermore, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses, demonstrating significant efficacy against avian influenza (H5N1) among others (Selvam et al., 2007).
Potential for Photo-Chemotherapy
A study on 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via a green microwave-assisted process found that several derivatives were photo-active towards plasmid DNA under UV irradiation, indicating their potential for development into photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Drug Development and Optimization
The design and synthesis of novel quinazoline derivatives have been guided by computational studies and molecular docking, optimizing their interaction with targeted receptors and enhancing their therapeutic potential. This includes modifications to improve water solubility and targeting specific molecular pathways for anticancer, antimicrobial, and antiviral effects, demonstrating the versatility of quinazolin-4(3H)-one derivatives in drug development (Bavetsias et al., 2002).
Propriétés
IUPAC Name |
6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAIFTGBCQQODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
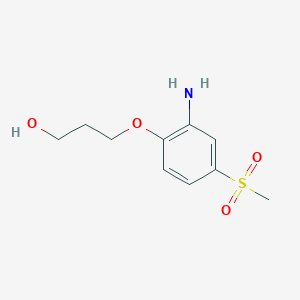
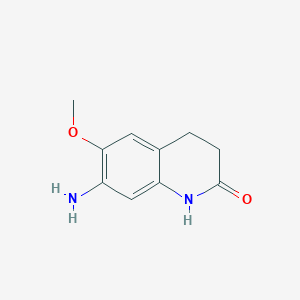
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
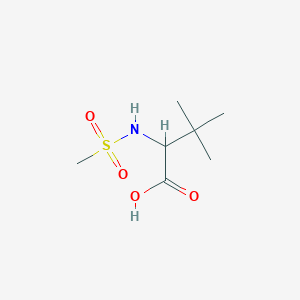
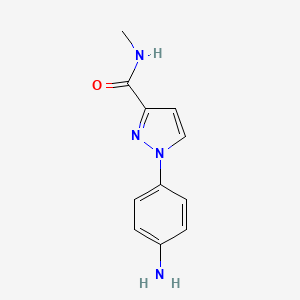
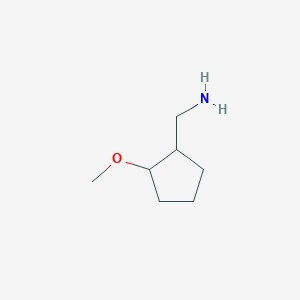
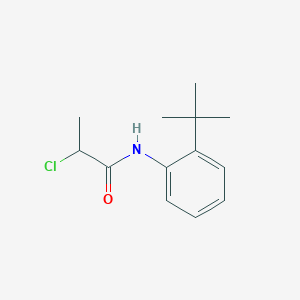
![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
